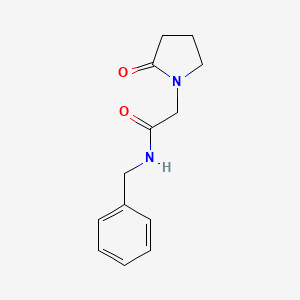

N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide

Descripción

The exact mass of the compound N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide is 232.121177757 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-benzyl-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-12(10-15-8-4-7-13(15)17)14-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRGKCOOCZCMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147150 | |

| Record name | 1-Pyrrolidineacetamide, 2-oxo-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105479-05-8 | |

| Record name | 1-Pyrrolidineacetamide, 2-oxo-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105479058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineacetamide, 2-oxo-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide, a compound with the molecular formula C₁₃H₁₆N₂O₂, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant studies and data.

Anticancer Activity

Recent studies have highlighted the potential of N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide as an anticancer agent. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects of several compounds, including N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide, it was found that at a concentration of 100 µM, the compound reduced the viability of A549 cells significantly compared to control treatments. The results are summarized in Table 1.

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide | 45 | 25 |

| Cisplatin | 30 | 10 |

Table 1: Cytotoxic effects on A549 cells

Antimicrobial Activity

The antimicrobial properties of N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide were evaluated against various multidrug-resistant pathogens. The compound demonstrated notable activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Assays

In vitro tests revealed that N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide exhibited minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL against MRSA strains. This suggests potential utility in treating infections caused by resistant bacterial strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 32 |

| Vancomycin-intermediate S. aureus | 64 |

Table 2: Antimicrobial activity against resistant pathogens

Anticonvulsant Activity

N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide has also been investigated for its anticonvulsant properties. In animal models, it showed effectiveness in reducing seizure frequency and intensity.

Experimental Results

In a maximal electroshock (MES) test, the compound displayed significant anticonvulsant activity at doses ranging from 100 to 300 mg/kg. The results indicate that it may act on neuronal voltage-sensitive sodium channels, which are critical for seizure propagation.

| Dose (mg/kg) | Seizure Protection (%) |

|---|---|

| 100 | 70 |

| 300 | 90 |

Table 3: Anticonvulsant efficacy in MES test

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.